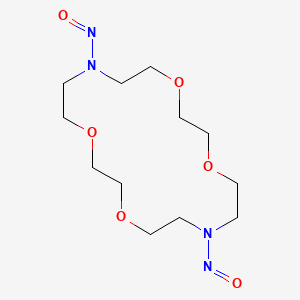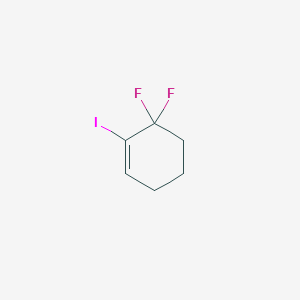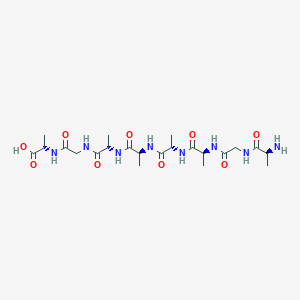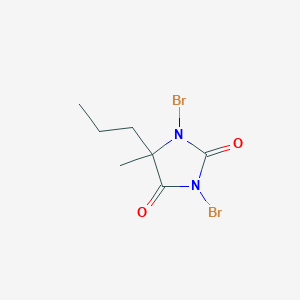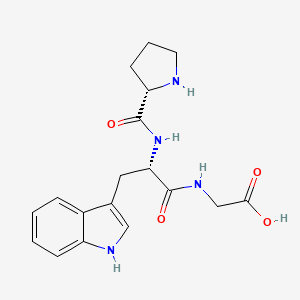
L-Prolyl-L-tryptophylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound that features both indole and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrolidine intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the amide bonds may yield the corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The indole and pyrrolidine moieties play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with an indole moiety.
Proline: An amino acid with a pyrrolidine ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid is unique due to its combination of indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in simpler compounds.
Propiedades
Número CAS |
173071-71-1 |
|---|---|
Fórmula molecular |
C18H22N4O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H22N4O4/c23-16(24)10-21-17(25)15(22-18(26)14-6-3-7-19-14)8-11-9-20-13-5-2-1-4-12(11)13/h1-2,4-5,9,14-15,19-20H,3,6-8,10H2,(H,21,25)(H,22,26)(H,23,24)/t14-,15-/m0/s1 |
Clave InChI |
DMNANGOFEUVBRV-GJZGRUSLSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


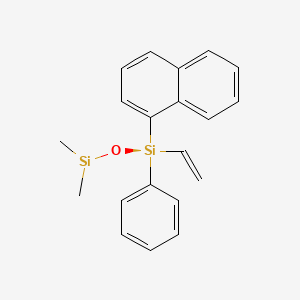
![(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B14251934.png)

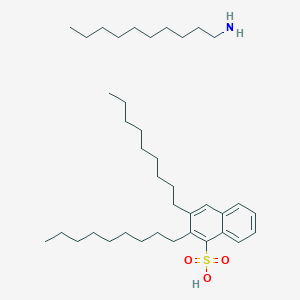
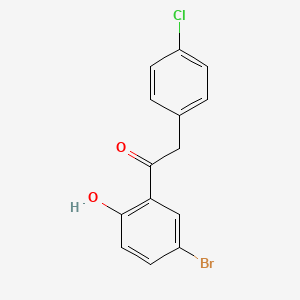
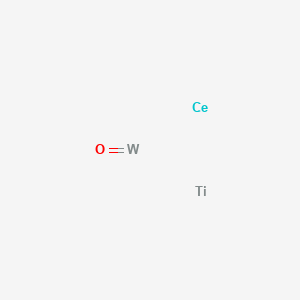
![Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-](/img/structure/B14251956.png)
![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)
